molecular formula C₁₃H₈D₄O₂ B1159290 2,2'-Bis(hydroxyphenyl)methane-d4

2,2'-Bis(hydroxyphenyl)methane-d4

Cat. No.: B1159290
M. Wt: 204.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bis(hydroxyphenyl)methane-d4 is a high-purity, deuterium-labeled internal standard critical for ensuring quantitative accuracy in advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and metabolomic studies . This compound is the stable isotopologue of Bis(4-hydroxyphenyl)methane, a structure of interest in materials and chemical synthesis . The incorporation of four deuterium atoms results in a distinct mass shift that prevents interference with the analyte of interest, enabling precise and reliable quantification in complex biological and environmental samples. This makes it an indispensable tool for researchers developing methods in biomarker discovery, pharmacokinetic studies, and environmental monitoring. In the field of epigenetics, the non-deuterated form of related phenolic compounds is associated with studies of methylation patterns, a key epigenetic marker . While this deuterated standard is not for therapeutic use, its primary research value lies in its application as a quantitative standard to understand the biological fate and exposure levels of its parent compound and related structures. By providing a known, consistent reference point in an assay, this compound allows scientists to control for variables and achieve highly accurate, reproducible results, thereby streamlining research and development workflows. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

Molecular Formula

C₁₃H₈D₄O₂

Molecular Weight

204.26

Synonyms

2,2’-Dihydroxydiphenylmethane-d4;  2,2’-Methylenebis[phenol]-d4;  2,2’-Methylenediphenol-d4;  Bis(2-hydroxyphenyl)methane-d4;  o,o’-Bisphenol F-d4;  NSC 402103-d4;  o,o’-Bis(hydroxyphenyl)methane-d4;  o-(o-Hydroxybenzyl)phenol-d4

Origin of Product

United States

The Strategic Role of Isotopic Labeling in Advanced Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its isotopes, which has a different number of neutrons. wikipedia.org This seemingly subtle change allows researchers to "tag" and track molecules through complex chemical reactions and biological pathways. wikipedia.orgnumberanalytics.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become particularly strategic in modern chemical and biochemical research. wikipedia.orgmusechem.com These labeled compounds can be detected and distinguished from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The strategic advantage of isotopic labeling lies in its ability to provide detailed mechanistic insights without significantly altering the chemical properties of the molecule under investigation. musechem.com This allows for the elucidation of reaction mechanisms, the study of metabolic pathways, and the understanding of drug absorption, distribution, metabolism, and excretion (ADME) processes. musechem.com For instance, deuterium labeling, where hydrogen atoms are replaced by deuterium, can lead to a "kinetic isotope effect," slowing down reactions that involve the breaking of carbon-hydrogen bonds. This effect is a valuable tool for studying reaction mechanisms.

Contextualizing 2,2 Bis Hydroxyphenyl Methane D4 Within Current Research Paradigms

2,2'-Bis(hydroxyphenyl)methane, also known as o,o'-Bisphenol F, is a dihydroxydiphenylmethane compound. cymitquimica.com Its deuterated analogue, 2,2'-Bis(hydroxyphenyl)methane-d4, serves as a labeled internal standard in various analytical studies. cymitquimica.com The parent compound is recognized as a contact sensitizer (B1316253) found in certain resins and phenol-formaldehyde based products. cymitquimica.com

The primary application of this compound is in analytical and research settings, particularly in studies involving its non-deuterated counterpart, Bisphenol F (BPF). cymitquimica.commdpi.com BPF is an industrial chemical used in the production of plastics and epoxy resins, and its presence in the environment and potential health effects are subjects of ongoing research. mdpi.comnih.gov The use of the deuterated standard allows for accurate quantification of BPF in various matrices, such as environmental samples or biological tissues, by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Delineation of Research Objectives and Scope for 2,2 Bis Hydroxyphenyl Methane D4 Studies

Rational Design of Deuteration Routes for Precise Isotopic Placement

The strategic placement of deuterium (B1214612) atoms within a molecule is a primary consideration in the design of a synthetic pathway for an isotopically labeled compound. This is particularly true for this compound, where the location of the deuterium atoms is critical to its function.

Selective Deuteration of the Methylene (B1212753) Bridge Carbon and Associated Protons

The methylene bridge in 2,2'-Bis(hydroxyphenyl)methane is a key target for deuteration. The selective replacement of the two protons on this carbon with deuterium atoms is a common strategy. One approach to achieve this is through hydrogen isotope exchange (HIE) reactions. researchgate.net These reactions often employ a catalyst to facilitate the exchange of hydrogen atoms for deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). researchgate.netnih.gov For instance, cesium amide has been shown to be an effective catalyst for the selective deuteration of benzylic C-H bonds with D2 gas. nih.gov This method proceeds via a kinetic deprotonative equilibrium, establishing an exchange pathway between the C-H bonds and D2. nih.gov Such a method could be adapted for the selective deuteration of the methylene bridge in 2,2'-Bis(hydroxyphenyl)methane.

Another strategy involves the in situ generation of deuterium gas. For example, the reaction of aluminum with D2O in the presence of a palladium catalyst can generate D2 gas, which then participates in the H-D exchange reaction. nih.gov This method offers a safer alternative to handling explosive D2 gas directly. nih.gov

Synthesis via Deuterated Building Blocks and Precursor Modification

An alternative to post-synthesis deuteration is the use of deuterated building blocks. This "bottom-up" approach involves incorporating the deuterium atoms at an early stage of the synthesis. For the synthesis of this compound, this could involve the use of a deuterated formaldehyde (B43269) equivalent in the condensation reaction with phenol (B47542). The acid-catalyzed condensation of phenol with formaldehyde is a known method for producing bis(hydroxyphenyl)methanes. prepchem.comgoogle.com By substituting formaldehyde with a deuterated version, such as paraformaldehyde-d2 or di-deuterioformaldehyde, the deuterium atoms can be precisely installed at the methylene bridge.

The use of deuterated reagents in multicomponent reactions has also been explored for the synthesis of deuterium-labeled products. beilstein-journals.orgresearchgate.net For example, deuterated aldehydes have been successfully used in Ugi reactions without significant deuterium scrambling. beilstein-journals.org This highlights the feasibility of employing deuterated building blocks to achieve specific labeling patterns.

Chromatographic and Spectroscopic Techniques for Isotopic Purity Verification

Ensuring the isotopic purity of this compound is paramount for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the ions, the relative abundance of the deuterated and non-deuterated isotopologues can be determined, allowing for the calculation of isotopic purity. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique in this context due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for verifying the position and extent of deuteration. rsc.org ¹H NMR can be used to confirm the absence of protons at the intended deuteration sites, while ²H NMR can directly detect the presence of deuterium. The integration of the NMR signals provides quantitative information about the isotopic purity. nih.gov

Gas chromatography can also be used to separate deuterated compounds from their protiated counterparts, a phenomenon known as the chromatographic isotope effect. nih.gov The retention times of isotopologues can differ based on the location and number of deuterium atoms, as well as the type of stationary phase used in the GC column. nih.gov This separation can be exploited for both analytical and preparative purposes.

Table 1: Analytical Techniques for Isotopic Purity Verification

TechniquePrincipleInformation Obtained
High-Resolution Mass Spectrometry (HR-MS)Measures the precise mass-to-charge ratio of ions.Isotopic enrichment, relative abundance of isotopologues, and molecular formula confirmation. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei.Positional information of deuterium atoms and quantitative isotopic purity. rsc.orgnih.gov
Gas Chromatography (GC)Separates compounds based on their volatility and interaction with a stationary phase.Separation of isotopologues and assessment of isotopic purity based on retention times. nih.gov

Principles of Sustainable Chemistry Applied to Deuterated Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds to minimize environmental impact and improve efficiency. youtube.com This involves considering factors such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. youtube.com

In the context of synthesizing this compound, sustainable approaches could include:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. youtube.com The use of recyclable catalysts, such as heterogeneous catalysts, further enhances the sustainability of the process. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. youtube.com The synthesis from deuterated building blocks can be highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. The use of D2O as both a deuterium source and a solvent in H-D exchange reactions is an example of a greener approach. nih.gov

Energy Efficiency: Employing energy-efficient heating methods, such as microwave irradiation, can reduce reaction times and energy consumption. tn-sanso.co.jp Flow chemistry is another approach that can lead to improved energy efficiency and scalability. researchgate.nettn-sanso.co.jp

The development of efficient and practical methods for the synthesis of deuterated compounds is crucial for building a sustainable society. researchgate.net By integrating the principles of green chemistry, the environmental footprint of producing valuable compounds like this compound can be significantly reduced. researchgate.net

Implementation as an Isotope-Labeled Internal Standard in Mass Spectrometry-Based Methods

The primary application of this compound is as an internal standard in mass spectrometry (MS), particularly in methods coupled with chromatographic separation like liquid chromatography (LC-MS/MS). lgcstandards.comnih.gov An ideal internal standard co-elutes with the target analyte and exhibits similar ionization efficiency and fragmentation patterns, but is distinguishable by its mass-to-charge ratio (m/z). Due to its structural and chemical similarity to the non-labeled analyte, this compound fulfills these criteria perfectly, differing only in mass due to the four deuterium atoms. nih.govsimsonpharma.com

Quantitative Isotope Dilution Mass Spectrometry (IDMS) for Target Analyte Determination

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for quantitative analysis due to its high accuracy and precision. The technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample before any processing or analysis. epa.gov The SIL standard and the native analyte behave almost identically during extraction, cleanup, and ionization.

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added labeled standard, the concentration of the native analyte in the original sample can be calculated with high accuracy. This is because any analyte loss during sample preparation will affect both the native and the labeled compound equally, leaving their ratio unchanged. A stable isotope dilution assay (SIDA) was successfully developed to quantify various bisphenols, including Bisphenol F (BPF), from complex matrices like thermal paper using their corresponding d4-isotope standards. epa.gov

Table 1: Principle of Isotope Dilution Mass Spectrometry (IDMS)

StepDescriptionRationale
1. Spiking A precise, known quantity of this compound (Internal Standard) is added to the sample containing the unknown quantity of 2,2'-Bis(hydroxyphenyl)methane (Analyte).Establishes a fixed reference point for quantification.
2. Equilibration & Preparation The sample is homogenized, ensuring the internal standard is thoroughly mixed with the analyte. The sample then undergoes extraction and cleanup procedures.Analyte and Internal Standard experience identical procedural losses.
3. LC-MS/MS Analysis The prepared sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer.The instrument measures the signal intensity (peak area) for both the analyte and the internal standard at their specific m/z values.
4. Quantification The concentration of the analyte is calculated based on the ratio of the analyte's signal to the internal standard's signal, referenced against a calibration curve.The ratio is independent of sample loss and instrument response variations, ensuring high accuracy.

Mitigation of Matrix Effects and Enhancement of Analytical Precision

When analyzing complex samples such as environmental water, biological fluids, or food extracts, co-extracting substances can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov

Using an isotope-labeled internal standard like this compound is one of the most effective strategies to compensate for these matrix effects. Since the SIL standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way as the native analyte. Consequently, the ratio of their signals remains constant, even in the presence of significant ion suppression or enhancement. This approach corrects for variations in both sample preparation recovery and matrix-induced signal fluctuation, thereby dramatically improving the precision and reliability of the analytical results. Studies on the quantification of deuterated Bisphenol A (BPA) in biological samples have underscored the critical role of SIL standards in circumventing issues of environmental contamination and ensuring accurate measurements at trace levels. nih.gov

Role in Advanced Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopic Studies

Beyond mass spectrometry, the isotopic labeling in this compound provides unique advantages for spectroscopic investigations aimed at elucidating molecular structure, dynamics, and reaction mechanisms.

Deuterium as a Probe in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The substitution of hydrogen with deuterium (²H) induces small but measurable changes in the NMR spectrum, known as isotope shifts. nih.gov These shifts can provide valuable information about molecular conformation and intramolecular interactions, such as hydrogen bonding.

In the context of 2,2'-Bis(hydroxyphenyl)methane, which can exist in different conformations due to the flexibility of the methylene bridge, deuterium labeling can be a subtle but powerful probe. ²H NMR itself can be used to study the dynamics and orientation of the labeled parts of the molecule, particularly in solid-state NMR studies of molecular interactions with surfaces or within complex biological systems. nih.govnih.gov By comparing the ¹H and ¹³C NMR spectra of the deuterated and non-deuterated compounds, researchers can resolve signal overlap and confirm peak assignments. The influence of deuterated solvents on NMR spectra is a known phenomenon used to differentiate overlapping signals and aid in complex structural determinations. researchgate.net While specific NMR conformational studies on this compound are not widely published, the principles of using deuterium as a structural and conformational probe are well-established in NMR spectroscopy. nih.gov

Isotopic Substitution Effects in Infrared and Raman Spectroscopy for Mechanistic Insights

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. mdpi.comresearchgate.net The frequency of a specific vibration is dependent on the masses of the atoms involved in the bond. According to the principles of quantum mechanics, substituting a lighter atom (like hydrogen) with a heavier isotope (like deuterium) will cause the vibrational frequency of the associated bond (e.g., C-H vs. C-D) to decrease, resulting in a "redshift" in the spectrum. nih.govnih.gov

This predictable isotopic shift is a powerful tool for vibrational mode assignment. researchgate.netresearchgate.net For a complex molecule like 2,2'-Bis(hydroxyphenyl)methane, many C-H vibrational modes can overlap. By selectively replacing specific hydrogens with deuterium, as in this compound, the bands corresponding to the C-D vibrations will shift to lower wavenumbers. This allows for the unambiguous assignment of vibrations involving the labeled phenyl rings. Such assignments are fundamental for mechanistic studies, as changes in specific vibrational bands during a chemical reaction or interaction can be tracked to understand which parts of the molecule are involved. researchgate.net For instance, studies on other molecules have shown that isotopic substitution helps differentiate between fundamental vibrations and overtones or combination bands, providing a clearer picture of the molecule's vibrational structure. aps.orgaps.org

Mechanistic Elucidation and Reaction Pathway Investigations Utilizing 2,2 Bis Hydroxyphenyl Methane D4

Application in Kinetic Isotope Effect (KIE) Studies for Reaction Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. By comparing the reaction rates of the non-deuterated (isotopologue) and deuterated compounds, researchers can gain insights into the rate-determining step (RDS) of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the RDS.

In the context of reactions involving 2,2'-Bis(hydroxyphenyl)methane, the deuteration at the ortho positions of the phenolic rings in 2,2'-Bis(hydroxyphenyl)methane-d4 can be particularly informative. For instance, in oxidation reactions or electrophilic substitution reactions that target these positions, a significant KIE would suggest that the cleavage of the carbon-deuterium (C-D) bond is involved in the slowest step of the reaction.

Reaction Type Potential Rate-Determining Step Expected KIE (kH/kD) with this compound
Electrophilic Aromatic SubstitutionC-H/C-D bond cleavage during rearomatization> 1 (Normal KIE)
Oxidative CouplingC-H/C-D bond cleavage to form a radical> 1 (Normal KIE)
Enzymatic DegradationInitial enzymatic attack at the phenolic ring> 1 (Normal KIE)

This table is interactive. Click on the headers to sort the data.

The magnitude of the KIE can provide further details about the transition state of the reaction. A large KIE typically indicates a symmetric transition state where the bond to the isotope is significantly broken. Conversely, a small KIE might suggest an early or late transition state.

Tracing Molecular Rearrangements and Intermediates in Complex Organic Transformations

Deuterium (B1214612) labeling is an indispensable tool for tracing the pathways of atoms and functional groups in complex molecular rearrangements. By introducing a "heavy" label that can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, chemists can follow the journey of the labeled fragment throughout a reaction.

When this compound is employed in a reaction, the deuterium atoms act as markers on the phenolic rings. If the reaction involves rearrangement, the position of the deuterium atoms in the final products can reveal the mechanism of the rearrangement. For example, in acid-catalyzed rearrangements of bisphenol compounds, the deuterated rings of this compound would allow for the unambiguous identification of migration pathways.

Furthermore, the analysis of reaction intermediates can be facilitated by deuterium labeling. If an intermediate species can be trapped or observed spectroscopically, the presence of deuterium at specific sites can confirm its structure and provide evidence for a proposed reaction mechanism.

Transformation Type Information Gained from this compound Analytical Technique
Fries RearrangementMigration of the hydroxyphenyl groupNMR Spectroscopy, Mass Spectrometry
Claisen RearrangementPathway of allyl group migrationNMR Spectroscopy
Pinacol-type RearrangementIdentification of migrating groupMass Spectrometry

This table is interactive. Click on the headers to sort the data.

Insights into the Formation and Degradation Mechanisms of Related Phenolic Compounds and Polymers

Phenolic resins and other polymers derived from bisphenols are of significant industrial importance. Understanding their formation and degradation mechanisms is crucial for controlling their properties and assessing their environmental fate. This compound can provide valuable insights into these processes.

During the synthesis of phenolic resins, which involves the reaction of phenols with formaldehyde (B43269), the methylene (B1212753) bridge of 2,2'-Bis(hydroxyphenyl)methane is formed. While the deuteration in this compound is on the aromatic rings, its use in co-polymerization studies with other phenolic monomers can help in analyzing the final polymer structure and monomer distribution using techniques like solid-state NMR.

The study of the thermal and oxidative degradation of phenolic polymers is an area where this compound can be particularly illuminating. The thermal degradation of phenolic resins is known to proceed through the cleavage of methylene bridges and the formation of various volatile organic compounds, including phenol (B47542) and its derivatives.

By incorporating this compound into a phenolic polymer, researchers can trace the fate of the deuterated phenolic units during degradation. For example, the detection of deuterated phenol or other deuterated aromatic compounds in the degradation products would confirm that these products originate from the bisphenol F units within the polymer. Mass spectrometry is a key analytical tool for identifying these deuterated degradation products.

Degradation Product Originating from Methylene Bridge Cleavage Originating from Phenolic Ring Fragmentation
Methane
Phenol
Cresols
Xylenols

This table is interactive. Click on the headers to sort the data.

In biodegradation studies, the use of this compound can help to distinguish between the parent compound and its metabolic products, providing a clearer picture of the degradation pathways in various environmental matrices.

Computational Chemistry and Theoretical Modeling of 2,2 Bis Hydroxyphenyl Methane D4 Systems

Quantum Mechanical Calculations for Prediction of Isotopic Effects and Spectroscopic Properties

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For 2,2'-Bis(hydroxyphenyl)methane-d4, these calculations are particularly insightful for predicting the effects of deuterium (B1214612) substitution and for interpreting spectroscopic data.

The primary isotopic effect of substituting protium (B1232500) with deuterium is the change in vibrational frequencies due to the increased mass. QM methods, such as Density Functional Theory (DFT), can accurately predict these shifts. These theoretical predictions are instrumental in assigning peaks in experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy, confirming the successful deuteration of the phenyl rings.

Furthermore, QM calculations can predict other spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. While the primary electronic structure is largely unaffected by deuteration, subtle changes in the molecular geometry and vibrational averaging can lead to observable differences in the NMR spectra, which can be rationalized through computational models.

Table 1: Predicted Isotopic Effects on Spectroscopic Properties of this compound

Spectroscopic PropertyPredicted Effect of DeuterationComputational Method
Vibrational Frequencies (IR/Raman) Lower frequency for C-D stretching and bending modes compared to C-H modes.Density Functional Theory (DFT)
NMR Chemical Shifts Minor upfield or downfield shifts in neighboring proton and carbon signals.Gauge-Including Atomic Orbital (GIAO) method within DFT

Molecular Dynamics Simulations for Understanding Conformation, Interactions, and Reactivity

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational preferences, intermolecular interactions, and the initial stages of chemical reactions.

The flexibility of the methylene (B1212753) bridge in this compound allows for a wide range of conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. This is crucial for understanding how the molecule might interact with other species, such as biological macromolecules or surfaces.

In condensed phases, intermolecular interactions dictate the macroscopic properties of a substance. MD simulations can provide detailed insights into the hydrogen bonding network formed by the hydroxyl groups and other non-covalent interactions, such as van der Waals forces. nih.gov The substitution of deuterium for protium on the phenyl rings is not expected to significantly alter these interactions directly, but the subtle changes in molecular polarizability and vibrational modes can have a collective effect that MD simulations can capture.

In Silico Approaches to Reaction Pathway Energetics and Transition State Geometries

Understanding the reactivity of this compound is essential for its application as an internal standard or a tracer in reaction mechanism studies. In silico approaches, particularly those based on quantum mechanics, are invaluable for mapping out reaction pathways, calculating activation energies, and determining the geometries of transition states.

For instance, in reactions involving the cleavage of the C-H bonds on the phenyl rings, the deuterated analogue will exhibit a kinetic isotope effect (KIE). QM calculations can predict the magnitude of this KIE by locating the transition state for the reaction and calculating the vibrational frequencies of both the reactant and the transition state for the protiated and deuterated species.

These computational studies can guide the design of experiments and help in the interpretation of experimental kinetic data. By providing a detailed energetic profile of a reaction, from reactants through transition states to products, these in silico methods offer a level of detail that is often inaccessible through experimental means alone.

Emerging Research Directions and Future Prospects for Deuterated Bis Hydroxyphenyl Methane Compounds

Development of Novel High-Yield and Stereoselective Deuteration Methodologies

The synthesis of specifically labeled deuterated compounds with high isotopic purity and in excellent yields is a cornerstone for their effective application. For bis(hydroxyphenyl)methane compounds, the development of novel deuteration methodologies is crucial for advancing their research and applications. Current research is focused on achieving high regioselectivity and stereoselectivity, which is the controlled placement of deuterium (B1214612) at specific positions within the molecule.

Recent advancements in catalysis offer promising avenues for the selective deuteration of phenolic compounds. researchgate.netnih.gov One such approach involves the use of a palladium on carbon catalyst in the presence of aluminum and deuterium oxide (D₂O). nih.gov This system facilitates a chemo/regioselective hydrogen-deuterium (H-D) exchange, offering an environmentally benign route to deuterated building blocks. nih.gov The in situ generation of deuterium gas from the reaction of aluminum with D₂O, coupled with the catalytic activity of palladium, allows for the targeted deuteration of aromatic rings. nih.gov

Lewis acid catalysis represents another powerful tool for regioselective deuteration. For instance, the use of B(C₆F₅)₃ as a catalyst with D₂O as the deuterium source has been shown to be effective for the deuteration of terminal olefins. researchgate.net While not directly demonstrated for bisphenols, the principles of activating specific sites for H-D exchange could be adapted for these molecules. The electron-rich nature of the phenolic rings in bis(hydroxyphenyl)methane, activated by the hydroxyl groups, makes them susceptible to electrophilic substitution, a reaction mechanism that can be exploited for selective deuteration.

Furthermore, the development of methods for the stereoselective deuteration of bis(hydroxyphenyl)methane derivatives is a key area of future research. This is particularly relevant for creating chiral deuterated compounds, which can be invaluable for studying stereospecific metabolic pathways and interactions with biological systems. Asymmetric enzymatic reduction, for example, has been successfully employed for the synthesis of chiral deuterated alcohol intermediates for pharmaceuticals, demonstrating the potential for biocatalysis in achieving high stereoselectivity. researchgate.net

Deuteration MethodCatalyst/ReagentKey FeaturesPotential for Bis(hydroxyphenyl)methane
Catalytic H-D Exchange Pd/C-Al-D₂OEnvironmentally benign, in situ D₂ generation, regioselective. nih.govHigh potential for aromatic ring deuteration.
Lewis Acid Catalysis B(C₆F₅)₃-D₂OHigh regioselectivity for certain functional groups. researchgate.netAdaptable for selective deuteration of the aromatic rings.
Asymmetric Biocatalysis Enzymes (e.g., alcohol dehydrogenases)High stereoselectivity for producing chiral deuterated compounds. researchgate.netPotential for creating stereospecifically labeled isomers.

Integration of Deuterated Tracers in Advanced Omics Technologies for Pathway Mapping

The fields of metabolomics, proteomics, and lipidomics, collectively known as "omics" technologies, aim to comprehensively characterize the molecular components of biological systems. Deuterated compounds, such as 2,2'-Bis(hydroxyphenyl)methane-d4, are poised to play a pivotal role as tracers in these advanced analytical platforms, enabling the detailed mapping of metabolic pathways and the elucidation of the biological effects of their non-deuterated counterparts.

One of the primary applications of deuterated compounds in omics is their use as internal standards in mass spectrometry-based analyses. scioninstruments.comsigmaaldrich.comnih.govnih.govbris.ac.uk The near-identical chemical behavior of a deuterated standard to its corresponding analyte, coupled with its distinct mass-to-charge ratio, allows for accurate quantification and correction for matrix effects, which are a common source of variability in complex biological samples. scioninstruments.comnih.govbris.ac.uk The use of deuterated bisphenol A (BPA) as an internal standard for its quantification in biological matrices is a well-established example that highlights the utility of this approach. nih.gov Similarly, this compound can serve as a robust internal standard for the precise measurement of bisphenol F (BPF) in various biological and environmental samples.

Beyond their role as internal standards, deuterated tracers are invaluable for metabolic profiling and pathway mapping. nih.govdphen1.comnih.govnih.govresearchgate.net By introducing a deuterated compound into a biological system, researchers can track its metabolic fate, identify its transformation products, and thereby reconstruct the metabolic pathways involved. nih.govdphen1.com For instance, studies on the in vitro metabolism of BPA have utilized deuterated analogs to elucidate the structures of various metabolites. dphen1.com An untargeted metabolome-wide association study (MWAS) has shown that exposure to BPF is associated with perturbations in several metabolic pathways, including steroid hormone biosynthesis and amino acid metabolism. nih.gov The use of this compound as a tracer in such studies would allow for the unambiguous identification and quantification of its metabolites, providing a clearer picture of the metabolic disturbances caused by BPF exposure.

The integration of data from metabolomics with other omics disciplines, such as transcriptomics and proteomics, in a meta-omics approach, can provide a more holistic understanding of the biological impact of compounds like BPF. nih.govresearchgate.net By correlating changes in metabolite levels with alterations in gene and protein expression, researchers can build comprehensive models of the cellular response to xenobiotic exposure. Deuterated tracers are essential tools in these integrated approaches for accurately tracing the flow of molecules through these interconnected biological networks.

Omics ApplicationRole of Deuterated this compoundResearch Findings and Potential
Quantitative Analysis Internal Standard in Mass SpectrometryEnables accurate quantification of bisphenol F in biological and environmental samples by correcting for analytical variability and matrix effects. scioninstruments.comnih.gov
Metabolic Pathway Mapping Metabolic TracerAllows for the tracking and identification of metabolites of bisphenol F, helping to elucidate its biotransformation pathways in vivo and in vitro. dphen1.comresearchgate.net
Metabolome-Wide Association Studies (MWAS) Stable Isotope LabelFacilitates the identification of metabolic perturbations associated with bisphenol F exposure by providing a clear metabolic signature. nih.gov
Integrated Meta-Omics Tracer for Systems BiologyConnects the metabolic fate of bisphenol F with changes in gene and protein expression, providing a comprehensive understanding of its biological impact. nih.govresearchgate.net

Exploration of Untapped Research Domains in Materials Science and Green Chemistry

The unique properties imparted by deuterium substitution open up new avenues for the application of bis(hydroxyphenyl)methane compounds in materials science and green chemistry. These untapped research domains hold the promise of developing novel materials with enhanced performance and more sustainable chemical processes.

In materials science, deuterated polymers are of significant interest for a variety of applications, particularly in the field of neutron scattering. nih.govnih.gov Neutrons have a large scattering cross-section with deuterium compared to hydrogen, which allows for contrast variation techniques. nih.gov By selectively deuterating specific components of a polymer or a polymer blend, researchers can use neutron scattering to probe the structure and dynamics of these materials at the molecular level. nih.gov Given that bisphenols are key monomers in the production of high-performance polymers like polycarbonates and epoxy resins, the synthesis of polymers from deuterated 2,2'-Bis(hydroxyphenyl)methane could lead to materials with tailored scattering properties. nih.govnih.govpolympart.irensinger-pc.com This would enable detailed studies of polymer morphology, chain conformation, and phase behavior, which are crucial for designing materials with improved mechanical, thermal, and optical properties. nih.govensinger-pc.com

The field of green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Deuterated compounds can contribute to green chemistry in several ways. The development of environmentally benign deuteration methods, such as the Pd/C-Al-D₂O system, aligns with the principles of green chemistry by using safer reagents and reducing waste. nih.gov

Furthermore, the synthesis of bisphenols from renewable, bio-based feedstocks is an active area of research aimed at reducing the reliance on petrochemicals. Combining these green synthesis approaches with selective deuteration could lead to the production of deuterated bis(hydroxyphenyl)methane from sustainable sources. Another aspect of green chemistry is the design of safer chemicals. While the toxicity of various bisphenols is a subject of ongoing research, understanding their metabolic pathways is crucial for assessing their safety. au.dknih.gov As discussed in the previous section, deuterated tracers can play a key role in these metabolic studies, thereby contributing to the design of safer alternatives.

Research DomainPotential Application of Deuterated 2,2'-Bis(hydroxyphenyl)methaneFuture Prospects
Materials Science Monomer for Deuterated High-Performance PolymersDevelopment of novel polycarbonates and epoxy resins with tailored neutron scattering properties for advanced materials characterization. nih.govnih.gov
Green Chemistry Product of Sustainable SynthesisSynthesis from renewable feedstocks using environmentally benign deuteration methods. nih.gov
Chemical Safety Tool for Metabolic and Toxicological StudiesElucidation of metabolic pathways to inform the design of safer bisphenol alternatives. au.dk

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 2,2'-Bis(hydroxyphenyl)methane-d4, and how does deuteration impact reaction optimization?

  • Methodological Answer : Deuterated bisphenols are typically synthesized via acid-catalyzed condensation of deuterated phenol derivatives with formaldehyde. For this compound, phenol-d5 (98 atom% D, as in ) can react with formaldehyde under controlled pH (~2–3) to ensure selective deuteration at the methylene bridge. Isotopic purity must be confirmed via NMR (e.g., absence of residual proton signals at δ 3.8–4.2 ppm) and mass spectrometry (e.g., m/z 194 [M-D]+ for isotopic pattern analysis). Deuteration may slow reaction kinetics due to isotopic mass effects, requiring extended reflux times compared to non-deuterated analogs .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

  • Methodological Answer : Reverse-phase HPLC with deuterated internal standards (e.g., bis(4-hydroxyphenyl)methane-d6) is recommended. Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6, as in ) to enhance resolution. Detection via UV at 280 nm (hydroxyphenyl absorption) or LC-MS/MS (MRM transition m/z 194→107 for quantification) improves sensitivity. For environmental samples, solid-phase extraction (C18 cartridges) and cleanup with silica gel columns are critical to minimize matrix interference .

Q. What is the environmental relevance of this compound in contaminant tracking studies?

  • Methodological Answer : This deuterated compound serves as a stable isotope-labeled standard for tracing non-deuterated bisphenol analogs (e.g., BPA) in environmental samples. Its use in isotope dilution mass spectrometry (IDMS) improves accuracy by correcting for extraction losses and ion suppression. Applications include monitoring wastewater effluents (detection limit ~0.1 ppb) and sediment analysis, where co-eluting contaminants (e.g., brominated diphenylmethanes, ) must be resolved chromatographically .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) influence the stability of this compound under oxidative or hydrolytic conditions?

  • Methodological Answer : Kinetic isotope effects (KIEs) reduce reaction rates in deuterated compounds. For oxidative degradation (e.g., via OH· radicals), rate constants (k) for the deuterated form are ~20% lower than non-deuterated analogs, as measured by competitive pulse radiolysis. Hydrolytic stability in aqueous buffers (pH 7–9) shows no significant KIE, but deuterated compounds exhibit reduced photodegradation due to attenuated C-D bond cleavage under UV light (λ = 254 nm). Stability assays should compare half-lives (t₁/₂) using LC-MS/MS .

Q. What advanced computational methods predict the metabolic pathways of deuterated bisphenols in biological systems?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G**) model enzymatic hydroxylation and glucuronidation. For this compound, CYP450-mediated oxidation at the methylene bridge is sterically hindered by deuterium, favoring alternative pathways like aryl hydroxylation (predicted activation energy ΔG‡ = 18.5 kcal/mol). In vitro microsomal assays (rat liver S9 fractions) coupled with deuterium tracing validate these predictions .

Q. How do regulatory classifications (e.g., SVHC) impact research on deuterated bisphenols?

  • Methodological Answer : The SVHC designation for 2,2-bis(4'-hydroxyphenyl)-4-methylpentane ( ) suggests heightened scrutiny for structurally similar compounds. Researchers must include ecotoxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) and endocrine disruption profiling (ER/AR receptor binding assays) for regulatory compliance. Deuterated analogs may require additional genotoxicity studies (Ames test, OECD 471) to address potential metabolite risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.